3-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
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Overview
Description
3-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine ring fused with a piperazine and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine typically involves multiple steps. One common method starts with the preparation of the triazolopyrimidine core. This can be achieved by condensing 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) in supercritical carbon dioxide (CO2) under solvent-free conditions . The resulting intermediate is then reacted with piperazine and pyrazole derivatives under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
3-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a phosphodiesterase 2A (PDE2A) inhibitor, which could be useful in the treatment of memory disorders.
Materials Science: The compound’s unique structure allows it to be used in the development of novel materials with specific magnetic and electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. For instance, as a PDE2A inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of cyclic nucleotides and thereby enhancing memory function . In antiviral applications, it inhibits the PA–PB1 subunit heterodimerization, disrupting the viral replication process .
Comparison with Similar Compounds
Similar Compounds
7-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Similar in structure but lacks the piperazine and pyrazolyl groups.
5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one: Another related compound with different functional groups.
Uniqueness
The uniqueness of 3-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine lies in its combination of functional groups, which confer specific chemical and biological properties. Its ability to act as a PDE2A inhibitor and antiviral agent highlights its potential in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C17H18N10 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
5-methyl-7-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H18N10/c1-13-11-16(27-17(21-13)18-12-20-27)25-9-7-24(8-10-25)14-3-4-15(23-22-14)26-6-2-5-19-26/h2-6,11-12H,7-10H2,1H3 |
InChI Key |
LBXGJEUXXZFUJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5 |
Origin of Product |
United States |
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